molecular formula C14H12O12S3 B1452603 Trans resveratrol-3,4',5-trisulfate CAS No. 858187-22-1

Trans resveratrol-3,4',5-trisulfate

Cat. No. B1452603
M. Wt: 468.4 g/mol
InChI Key: PTXZZWAYVALFLP-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans resveratrol-3,4’,5-trisulfate is a derivative of resveratrol . Resveratrol is a natural polyphenol found in blueberries, grapes, and mulberries . It is known for its potent neuroprotective activity against various neurodegenerative diseases by modulating mitochondrial function .


Molecular Structure Analysis

The molecular formula of Trans resveratrol-3,4’,5-trisulfate is C14H12O12S3 . It has a molecular weight of 468.4 g/mol . The compound’s structure includes a stilbene backbone, which is a 1,2-diphenylethylene moiety .


Physical And Chemical Properties Analysis

Trans resveratrol-3,4’,5-trisulfate has a molecular weight of 468.4 g/mol . It has a complexity of 826 and a topological polar surface area of 216 Ų . The compound has 3 hydrogen bond donors and 12 hydrogen bond acceptors .

Scientific Research Applications

Anticancer Properties

Antitumor Activity in Breast Cancer Cells Resveratrol and its sulfated metabolites, including Trans resveratrol-3,4',5-trisulfate, have been explored for their anticancer properties. Studies on human breast cancer cell lines revealed that while resveratrol exhibits pronounced anticancer properties, its sulfated metabolites showed reduced cytotoxicity against both malignant and nonmalignant breast cancer cells. This indicates a complex interaction between resveratrol, its metabolites, and cancer cells, suggesting the need for further research to fully understand the mechanisms and potential therapeutic applications (Miksits et al., 2009).

Role in Chemoprevention Resveratrol's potential in chemoprevention, particularly for colorectal cancer, has been noted. Studies highlight its capacity to inhibit proliferation and induce apoptosis in vitro. Furthermore, in animal models of colon carcinogenesis, trans-resveratrol not only reduced the number of preneoplastic lesions but also the incidence and multiplicity of tumors. These findings underscore its potential as a chemopreventive agent, though its low oral bioavailability and metabolic conversion in the human body are crucial factors that affect its efficacy (Juan et al., 2012).

Pharmacokinetic Studies

Metabolic Patterns and Biotransformation The metabolic fate of resveratrol has been a subject of extensive study. It's known to be rapidly conjugated and metabolized in the body, with various metabolites including Trans resveratrol-3,4',5-trisulfate being formed. These studies are crucial for understanding the bioavailability and the potential bioactive forms of resveratrol in the human body. For instance, pharmacokinetic evaluations have been conducted to track the disposition of resveratrol and its major or active metabolites in vivo, providing insights into its metabolism and bioactivity (Iwuchukwu et al., 2012).

Enzymatic Sulfation and Biotransformation Activities Research has delved into the enzymatic pathways of resveratrol in the human liver, revealing the role of sulfotransferases (SULTs) in the formation of sulfated metabolites like Trans resveratrol-3,4',5-trisulfate. Understanding these enzymatic pathways is fundamental for assessing the bioactivity of resveratrol and its metabolites following dietary intake (Miksits et al., 2005).

Biological and Pharmacological Activities

Antioxidant and Prooxidant Activities Resveratrol's antioxidant properties have been widely acknowledged. However, its metabolites have also demonstrated varying degrees of antioxidant activity. Interestingly, certain hydroxylated resveratrol analogues have exhibited both antioxidant and prooxidant activities, underlining the complexity of its biological effects and the importance of understanding the structure-activity relationship to harness its therapeutic potential effectively (Murias et al., 2005).

Cell Cycle Effects and Anticancer Activity The structural determinants of resveratrol are crucial for its biological activities, including its antioxidant and antiproliferative effects. For instance, the presence of a 4'-hydroxystyryl moiety along with the trans-conformation is necessary for the inhibition of cell proliferation. This emphasizes the need for a detailed understanding of its molecular structure to fully utilize its therapeutic properties (Stivala et al., 2001).

Future Directions

The potential therapeutic applications of resveratrol and its derivatives, including Trans resveratrol-3,4’,5-trisulfate, are a topic of ongoing research. Resveratrol is being studied for its potential in treating neurodegenerative diseases associated with mitochondrial dysfunction .

properties

IUPAC Name

[4-[(E)-2-(3,5-disulfooxyphenyl)ethenyl]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O12S3/c15-27(16,17)24-12-5-3-10(4-6-12)1-2-11-7-13(25-28(18,19)20)9-14(8-11)26-29(21,22)23/h1-9H,(H,15,16,17)(H,18,19,20)(H,21,22,23)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXZZWAYVALFLP-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201130200
Record name 1,3-Benzenediol, 5-[(1E)-2-[4-(sulfooxy)phenyl]ethenyl]-, 1,3-bis(hydrogen sulfate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans resveratrol-3,4',5-trisulfate

CAS RN

858187-22-1
Record name 1,3-Benzenediol, 5-[(1E)-2-[4-(sulfooxy)phenyl]ethenyl]-, 1,3-bis(hydrogen sulfate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=858187-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediol, 5-[(1E)-2-[4-(sulfooxy)phenyl]ethenyl]-, 1,3-bis(hydrogen sulfate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trans resveratrol-3,4',5-trisulfate
Reactant of Route 2
Trans resveratrol-3,4',5-trisulfate
Reactant of Route 3
Trans resveratrol-3,4',5-trisulfate
Reactant of Route 4
Trans resveratrol-3,4',5-trisulfate
Reactant of Route 5
Reactant of Route 5
Trans resveratrol-3,4',5-trisulfate
Reactant of Route 6
Reactant of Route 6
Trans resveratrol-3,4',5-trisulfate

Citations

For This Compound
7
Citations
E Wenzel, T Soldo, H Erbersdobler… - Molecular nutrition & …, 2005 - Wiley Online Library
The purpose of this study was to investigate the implications of selected chemopreventive parameters and metabolic conversion of resveratrol in vivo. In two 8‐week long feeding …
Number of citations: 310 onlinelibrary.wiley.com
B Catalgol, S Batirel, Y Taga, NK Ozer - Frontiers in pharmacology, 2012 - frontiersin.org
Resveratrol is a polyphenol that plays a potentially important role in many disorders and has been studied in different diseases. The research on this chemical started through the “…
Number of citations: 528 www.frontiersin.org
A Csiszar, N Labinskyy, A Podlutsky… - American Journal …, 2008 - journals.physiology.org
The dietary polyphenolic compound resveratrol, by activating the protein deacetylase enzyme silent information regulator 2/sirtuin 1 (SIRT1), prolongs life span in evolutionarily distant …
Number of citations: 309 journals.physiology.org
MR De Oliveira, SF Nabavi, A Manayi, M Daglia… - … et Biophysica Acta (BBA …, 2016 - Elsevier
Background Mitochondria, the power plants of the cell, are known as a cross-road of different cellular signaling pathways. These cytoplasmic double-membraned organelles play a …
Number of citations: 181 www.sciencedirect.com
E Yadav, P Yadav, MMU Khan, HO Singh… - Frontiers in …, 2022 - frontiersin.org
Most polyphenols can cross blood-brain barrier, therefore, they are widely utilized in the treatment of various neurodegenerative diseases (ND). Resveratrol, a natural polyphenol …
Number of citations: 12 www.frontiersin.org
SJ Brantley, AA Argikar, YS Lin, S Nagar… - Drug Metabolism and …, 2014 - ASPET
Supported by a usage history that predates written records and the perception that “natural” ensures safety, herbal products have increasingly been incorporated into Western health …
Number of citations: 199 dmd.aspetjournals.org
M Rotchés Ribalta - 2013 - diposit.ub.edu
[cat] L’interès creixent de la població general per la “medicina natural”, juntament amb els efectes beneficiosos que s’han demostrat per al resveratrol, ha incrementat la presència en …
Number of citations: 3 diposit.ub.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.